molecular formula C7H10O3 B15161098 1-(Ethenyloxy)pentane-2,4-dione CAS No. 828913-11-7

1-(Ethenyloxy)pentane-2,4-dione

Katalognummer: B15161098
CAS-Nummer: 828913-11-7
Molekulargewicht: 142.15 g/mol
InChI-Schlüssel: IYNYUBXFILZQTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Ethenyloxy)pentane-2,4-dione can be synthesized through the reaction of pentane-2,4-dione with vinyl ether under specific conditions. The reaction typically involves the use of a base catalyst to facilitate the formation of the ethenyloxy group. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using optimized conditions to maximize yield and purity. The process includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as distillation and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Ethenyloxy)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethenyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(Ethenyloxy)pentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Ethenyloxy)pentane-2,4-dione involves its ability to undergo keto-enol tautomerism, which allows it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with enzymes and other biological molecules, leading to changes in their activity and function.

Vergleich Mit ähnlichen Verbindungen

    Pentane-2,4-dione: The parent compound, which lacks the ethenyloxy group.

    1,1,1-Trifluoropentane-2,4-dione: A derivative with fluorine atoms, which has different chemical properties.

    Hexafluoropentane-2,4-dione: Another fluorinated derivative with unique properties.

Uniqueness: 1-(Ethenyloxy)pentane-2,4-dione is unique due to the presence of the ethenyloxy group, which imparts different reactivity and properties compared to its parent compound and other derivatives. This makes it valuable for specific applications where these unique properties are advantageous.

Eigenschaften

CAS-Nummer

828913-11-7

Molekularformel

C7H10O3

Molekulargewicht

142.15 g/mol

IUPAC-Name

1-ethenoxypentane-2,4-dione

InChI

InChI=1S/C7H10O3/c1-3-10-5-7(9)4-6(2)8/h3H,1,4-5H2,2H3

InChI-Schlüssel

IYNYUBXFILZQTR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(=O)COC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.